1-[3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE
Overview
Description
1-[3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, fluorine, and trifluoromethyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl and heteroaryl boronic acids using a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
1-[3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura cross-coupling reaction is a key method for synthesizing this compound and its derivatives.
Common reagents used in these reactions include boronic acids, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly for targeting neurodegenerative disorders due to its activity against monoamine oxidase B.
Biological Studies: The compound is studied for its biological activities, including anti-inflammatory and antiviral properties.
Chemical Synthesis: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-[3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. For example, its inhibition of monoamine oxidase B is achieved through binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters and exerting neuroprotective effects . The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity.
Comparison with Similar Compounds
Similar compounds to 1-[3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds share a common core structure but differ in their biological activities and chemical properties. For instance, derivatives with different aryl or heteroaryl groups may exhibit varying degrees of activity against different biological targets .
Properties
IUPAC Name |
[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrF4N5O/c25-20-21(23(35)33-12-10-32(11-13-33)17-8-6-16(26)7-9-17)31-34-19(24(27,28)29)14-18(30-22(20)34)15-4-2-1-3-5-15/h1-9,14H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXQRFLLSISNTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NN4C(=CC(=NC4=C3Br)C5=CC=CC=C5)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrF4N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.